Dibutyl (trimethylsilyl)phosphonate
Description
Cycloocta-2,7-dien-1-one is an eight-membered cyclic diketone featuring conjugated double bonds at positions 2 and 5. Its synthesis has been advanced through innovative methodologies, notably the one-pot Cannizzaro cascade reaction. This approach employs 2-bromo(hetero)aryl aldehydes, trimethylsilyl (TMS)-alkynes, and propargyl chlorides to generate ortho-fused cyclooctadienones in high yields . The reaction mechanism involves sequential Cannizzaro-type oxidation and annulation, forming intermediates such as enol ethers and alkoxyallenes, which undergo cyclization to yield the final product . Computational studies validate the feasibility of this pathway, highlighting its efficiency and scalability for diverse derivatives .
Cycloocta-2,7-dien-1-one also serves as a substrate in enantioselective copper-catalyzed conjugate additions. For example, phosphoramidite ligands enable stereocontrol during organozinc reagent additions, achieving >98% enantiomeric excess (ee) under optimized conditions (5 mol% catalyst, slow substrate addition) . This reactivity underscores its utility in synthesizing chiral building blocks for pharmaceuticals and natural products.
Properties
IUPAC Name |
dibutoxyphosphoryl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-13-15(12,16(3,4)5)14-11-9-7-2/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYPAPEHRHOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553182 | |
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18047-96-6 | |
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorotrimethylsilane (CTMS) with Base
CTMS, though less reactive than BTMS, offers a cost-effective route under basic conditions:
Conditions :
-
Solvent : Tetrahydrofuran (THF) or DCM.
Limitations :
Hexamethyldisilazane (HMDS)
HMDS, a mild silylating agent, is effective in the presence of catalytic acids:
Advantages :
Challenges :
Comparative Analysis of Methods
| Parameter | BTMS | CTMS | HMDS |
|---|---|---|---|
| Reactivity | High | Moderate | Low |
| Byproducts | EtBr, HBr | HCl | NH₃ |
| Reaction Time | 12–24 h | 24–48 h | 24–72 h |
| Yield | 85–97% | 90–95% | 80–88% |
| Cost | High | Low | Moderate |
BTMS is preferred for high-yield, rapid syntheses, whereas CTMS and HMDS are reserved for substrates incompatible with bromine.
Purification and Characterization
Distillation :
Spectroscopic Data :
Industrial-Scale Considerations
Safety :
-
BTMS and CTMS are moisture-sensitive; handling under inert gas is mandatory.
-
EtBr and HBr require scrubbing systems to prevent environmental release.
Cost Optimization :
Chemical Reactions Analysis
Types of Reactions
Dibutyl (trimethylsilyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield dibutyl phosphonic acid and trimethylsilanol.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Dibutyl phosphonic acid and trimethylsilanol.
Oxidation: Phosphonic acids.
Scientific Research Applications
Dibutyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibutyl (trimethylsilyl)phosphonate exerts its effects involves the reactivity of the phosphonate group. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes involved in phosphorylation, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Structural Contrast
COT is a fully conjugated eight-membered hydrocarbon with alternating single and double bonds (1,3,5,7-positions). Unlike the diketone structure of Cycloocta-2,7-dien-1-one, COT lacks carbonyl groups, rendering it more reactive toward electrophiles and oxidizers.
Data Tables
Research Findings and Implications
- Synthetic Efficiency : Cycloocta-2,7-dien-1-one and its 2,5-isomer benefit from one-pot methodologies, reducing waste and steps compared to COT’s multi-step syntheses .
- Biological Relevance : Cycloocta-2,5-dien-1-one derivatives dominate drug discovery due to their structural diversity, while COT’s applications remain niche in materials .
- Safety Considerations: COT’s handling demands stringent controls (e.g., ventilation, PPE), whereas cyclooctadienones pose fewer immediate hazards .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dibutyl (trimethylsilyl)phosphonate, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize a cross-metathesis/Arbuzov sequence, as demonstrated in phosphonate synthesis involving trimethylsilyl ethyl ester protecting groups. This approach achieves high stereoselectivity (95% de) by stabilizing reactive intermediates .
- Characterization : Employ P NMR and H NMR to confirm structural integrity. For purity, combine gas chromatography (GC) with mass spectrometry (MS) to detect residual solvents or byproducts. FTIR and Raman spectroscopy can monitor functional groups (e.g., P=O, Si-O) .
Q. How do protecting groups like trimethylsilyl influence the reactivity of phosphonates in multistep syntheses?
- Methodology :
- The trimethylsilyl group acts as a fluorine-cleavable protecting agent, preventing unwanted side reactions (e.g., hydrolysis) during acidic or oxidative conditions. Its steric bulk also enhances selectivity in cross-coupling reactions. After synthesis, the group is removed via fluoride-based reagents (e.g., TBAF) to regenerate the free acid .
Advanced Research Questions
Q. What mechanistic insights explain the low yields in phospha-Michael additions involving this compound?
- Methodology :
- Low yields (8–10%) in such reactions (e.g., with chiral substrates like grosshemin) may stem from steric hindrance from the bulky silyl group or poor nucleophilic activation. Optimize by:
- Screening Lewis acid catalysts (e.g., ZnCl) to enhance electrophilicity.
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Monitor reaction progress via P NMR to identify intermediates .
Q. How does the trimethylsilyl moiety affect the thermal and pH stability of dibutyl phosphonate derivatives?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For example, dibutyl phosphonate interacts with polyaniline at ≤200°C without oxidation, unlike its non-silylated counterparts .
- pH Stability : Test conductivity retention in buffered solutions (pH 1–12). PANI doped with dibutyl phosphonate shows reduced cytotoxicity at neutral pH but degrades in strongly acidic/basic media .
Q. What experimental strategies mitigate contradictions in phosphonate reactivity data across studies?
- Methodology :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere).
- Computational Validation : Use DFT calculations to model reaction pathways and compare with experimental outcomes (e.g., NBO analysis for charge distribution) .
- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., CAMEO Chemicals, EFSA reports) to resolve discrepancies in toxicity or reactivity .
Q. How can this compound be applied in biocompatible polymer systems?
- Methodology :
- Doping Studies : Incorporate the compound into polyaniline (PANI) or polypyrrole (PPy) matrices via solution blending. Assess conductivity stability using four-point probe measurements under physiological conditions.
- Biocompatibility Testing : Perform cytotoxicity assays (e.g., MTT on embryonic stem cells) and evaluate embryotoxicity via cardiomyogenesis/erythropoiesis impact. PANI doped with dibutyl phosphonate exhibits lower biocompatibility than PPy-based systems .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
